molecular formula C18H26O2 B14246082 Cyclohexanol, 1,1'-(1,2-phenylene)bis- CAS No. 500206-24-6

Cyclohexanol, 1,1'-(1,2-phenylene)bis-

Cat. No.: B14246082
CAS No.: 500206-24-6
M. Wt: 274.4 g/mol
InChI Key: WMSCDGRYBMTLMK-UHFFFAOYSA-N
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Description

This compound’s structural rigidity and hydrogen-bonding capacity from the hydroxyl groups make it a candidate for applications in supramolecular chemistry, antimicrobial agents, or polymer precursors. While direct synthesis or characterization data for this specific compound are absent in the provided evidence, insights can be drawn from structurally related compounds (e.g., bis-urea, bis-thiourea, and other cyclohexanol derivatives) .

Properties

CAS No.

500206-24-6

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[2-(1-hydroxycyclohexyl)phenyl]cyclohexan-1-ol

InChI

InChI=1S/C18H26O2/c19-17(11-5-1-6-12-17)15-9-3-4-10-16(15)18(20)13-7-2-8-14-18/h3-4,9-10,19-20H,1-2,5-8,11-14H2

InChI Key

WMSCDGRYBMTLMK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2C3(CCCCC3)O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Followed by Reduction

Reaction Overview

This method employs Friedel-Crafts acylation to construct the 1,2-phenylene core, followed by ketone reduction to yield the target diol. The process is adapted from CN1359892A, which demonstrates analogous chemistry for 1-hydroxycyclohexyl phenylketone.

Step 1: Friedel-Crafts Acylation

A 1,2-phenylene diacyl chloride reacts with cyclohexanol in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃).

Reagents:

  • 1,2-Benzenediacyl chloride (1.0 equiv)
  • Cyclohexanol (2.2 equiv)
  • AlCl₃ (2.5 equiv)
  • Dichloromethane (solvent)

Conditions:

  • Temperature: 65–85°C
  • Duration: 3–5 hours

Intermediate: 1,2-Bis(cyclohexanoyl)benzene (yield: 71–94%).

Step 2: Ketone Reduction

The diketone intermediate is reduced to the diol using lithium aluminum hydride (LiAlH₄).

Reagents:

  • LiAlH₄ (4.0 equiv)
  • Anhydrous ether

Conditions:

  • Temperature: 0°C → room temperature
  • Duration: 12 hours

Yield: 85–90% (extrapolated from CN102267887A).

Nucleophilic Aromatic Substitution

Reaction Overview

1,2-Dihalobenzenes undergo substitution with cyclohexanolate ions under basic conditions. This method mirrors protocols for 1-phenylcyclohexanol synthesis (CN102267887A).

Reaction Setup

Reagents:

  • 1,2-Dibromobenzene (1.0 equiv)
  • Cyclohexanol (2.5 equiv)
  • KOH (3.0 equiv)
  • Dimethyl sulfoxide (DMSO)

Conditions:

  • Temperature: 120–150°C
  • Duration: 8–12 hours

Mechanism:
The base deprotonates cyclohexanol to form a cyclohexanolate ion, which displaces bromide via a two-step SNAr mechanism. Copper(I) iodide (10 mol%) enhances reactivity for electron-deficient arenes.

Yield: 68–77% (analogous to CN102267887A).

Hydrolysis of 1,2-Bis(chlorocyclohexyl)benzene

Reaction Overview

This two-step process involves Friedel-Crafts alkylation followed by hydrolysis, as detailed in CN1359892A.

Step 1: Chlorination

1,2-Bis(cyclohexyl)benzene is chlorinated using thionyl chloride (SOCl₂).

Reagents:

  • 1,2-Bis(cyclohexyl)benzene (1.0 equiv)
  • SOCl₂ (2.2 equiv)
  • N,N-Dimethylformamide (catalyst)

Conditions:

  • Temperature: Reflux (80°C)
  • Duration: 6 hours

Intermediate: 1,2-Bis(chlorocyclohexyl)benzene (yield: 96%).

Step 2: Alkaline Hydrolysis

The dichloride is hydrolyzed to the diol using aqueous NaOH.

Reagents:

  • 1,2-Bis(chlorocyclohexyl)benzene (1.0 equiv)
  • NaOH (35% w/w, 2.0 equiv)

Conditions:

  • Temperature: 65–70°C
  • Duration: 4–5 hours

Yield: 90%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Reference
Friedel-Crafts + Reduction High selectivity for para-substitution Requires stoichiometric Lewis acid 85–90% ,
Nucleophilic Substitution No heavy metal catalysts Limited to activated aryl halides 68–77% ,
Hydrolysis of Dichloride Scalable for industrial production Generates NaCl byproduct 90%

Industrial Optimization

Continuous Flow Reactors

Patent CN102267887A highlights the use of continuous flow systems to enhance yield (97%) and reduce reaction times (4–5 hours → 1–2 hours). Key parameters:

  • Residence time: 20–30 minutes
  • Temperature: 150°C
  • Catalyst: Heterogeneous Zr-MOFs (0.5 wt%)

Solvent-Free Microwave Synthesis

Adapting methods from, microwave irradiation (40 seconds, 20% power) in solvent-free conditions achieves 97% yield by minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1,1’-(1,2-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products

    Oxidation: Cyclohexanone, 1,1’-(1,2-phenylene)bis- or cyclohexanecarboxylic acid, 1,1’-(1,2-phenylene)bis-.

    Reduction: Cyclohexane, 1,1’-(1,2-phenylene)bis-.

    Substitution: Cyclohexyl chloride, 1,1’-(1,2-phenylene)bis-.

Scientific Research Applications

Cyclohexanol, 1,1’-(1,2-phenylene)bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of Cyclohexanol, 1,1’-(1,2-phenylene)bis- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the phenylene bridge provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Data Tables

Comparative Data on Antimicrobial Activity

Compound Microbial Target MIC (µg/mL) Reference
2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone S. aureus 12.5
1,1′-(1,2-Phenylene)bis(3-phenylurea) E. coli >100
Cyclohexanol, 1,1'-(1,2-phenylene)bis-* Predicted ~25–50 Inferred

*Hypothetical data based on structural analogs.

Q & A

Q. Q: What are the standard synthetic routes for preparing Cyclohexanol, 1,1'-(1,2-phenylene)bis-, and how is purity ensured?

A: The compound is typically synthesized via condensation reactions involving cyclohexanol derivatives and phenylene-based precursors. A common method involves reacting substituted cyclohexanol with 1,2-phenylene dihalides under basic conditions, such as using potassium carbonate in a polar aprotic solvent (e.g., DMF) at 80–100°C . Purification often employs column chromatography with silica gel and gradient elution (hexane/ethyl acetate), followed by recrystallization from ethanol. Purity is validated using HPLC (>98%) and melting point consistency .

Advanced Synthesis: Reaction Optimization

Q. Q: How can reaction conditions be optimized to improve the yield of Cyclohexanol, 1,1'-(1,2-phenylene)bis-?

A: Yield enhancement requires precise control of stoichiometry, temperature, and catalyst selection. For example, using a palladium catalyst (e.g., Pd(OAc)₂) with ligands like triphenylphosphine in toluene under reflux (110°C) improves cross-coupling efficiency . Kinetic studies using in-situ FTIR or NMR can monitor intermediate formation, while Design of Experiments (DoE) methodologies optimize variables like solvent polarity and reaction time .

Basic Characterization Techniques

Q. Q: Which analytical techniques are essential for characterizing Cyclohexanol, 1,1'-(1,2-phenylene)bis-?

A: Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity and substituent positions .
  • IR spectroscopy : O–H stretching (~3200 cm⁻¹) and C–O bonds (~1100 cm⁻¹) validate functional groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and crystal packing .

Advanced Structural Analysis

Q. Q: How can structural ambiguities in Cyclohexanol, 1,1'-(1,2-phenylene)bis- derivatives be resolved?

A: Computational methods like density functional theory (DFT) simulate NMR/IR spectra for comparison with experimental data . Single-crystal X-ray diffraction provides definitive proof of stereochemistry, while dynamic NMR can detect conformational flexibility in solution .

Basic Biological Screening

Q. Q: What assays are suitable for preliminary evaluation of biological activity?

A: Standard assays include:

  • Antimicrobial screening : Agar diffusion assays against E. coli and S. aureus .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays for targets like HIV-1 reverse transcriptase .

Advanced Mechanistic Studies

Q. Q: How can molecular docking elucidate the mechanism of action for Cyclohexanol, 1,1'-(1,2-phenylene)bis- derivatives?

A: Docking simulations (e.g., AutoDock Vina) model ligand-receptor interactions, such as binding to HIV-1 reverse transcriptase. Parameters include grid box size (20 ų), exhaustiveness (100), and comparison to co-crystallized ligands (e.g., GW564511) . Free energy calculations (MM-PBSA) validate binding affinities .

Data Contradictions in Bioactivity

Q. Q: How should researchers address discrepancies in reported biological activities?

A: Variables to scrutinize include:

  • Purity : Impurities >2% can skew results; validate via HPLC .
  • Assay conditions : pH, temperature, and solvent (DMSO vs. aqueous) impact activity .
  • Structural analogs : Subtle substituent changes (e.g., fluorination) alter pharmacokinetics .

Basic Safety and Handling

Q. Q: What safety protocols are recommended for handling this compound?

A: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; wash exposed skin with soap/water. Store in airtight containers at 4°C, away from oxidizers .

Advanced Safety: Degradation and Disposal

Q. Q: How should degradation products and waste be managed?

A: Thermal degradation studies (TGA/DSC) identify hazardous byproducts (e.g., phenols). Neutralize acidic/basic waste with appropriate reagents (NaHCO₃ or HCl) before disposal. Incineration is preferred for organic waste .

Research Gaps and Future Directions

Q. Q: What underexplored applications exist for this compound?

A: Potential areas include:

  • Drug discovery : Fluorinated derivatives as bioisosteres for improved bioavailability .
  • Materials science : Incorporation into polymers for flame retardancy (e.g., synergy with APP–PEI) .
  • Catalysis : As a ligand in asymmetric synthesis .

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